BRD4 Bromodomain 1 (BD1) Binding Affinity vs. Broader BET Inhibitor Class Context
The compound exhibits a pKi of 6.72 against the BRD4 bromodomain, indicating low-micromolar binding affinity [1]. This places it as a weaker, fragment-like binder when compared to advanced clinical-stage BET inhibitors. For example, the prototypical BET inhibitor JQ1 exhibits a Kd of approximately 50-90 nM for BRD4 BD1, and I-BET151 shows an IC50 of ~20 nM in similar biochemical assays [2]. This quantitative difference is critical for experimental design: 954662-54-5 is suitable as a starting point for fragment-based drug discovery (FBDD) or as a tool compound for chemical biology studies where a weaker, potentially more selective binder is desired, but it cannot be interchanged with highly potent BET inhibitors for studies requiring full target engagement. Caution: This comparison relies on cross-study data from different assay formats (pKi vs. Kd/IC50) and must be interpreted within that context.
| Evidence Dimension | BRD4 Binding Affinity |
|---|---|
| Target Compound Data | pKi = 6.72 (approx. Ki = 190 nM) |
| Comparator Or Baseline | JQ1: Kd = 50–90 nM; I-BET151: IC50 = ~20 nM (biochemical assays) |
| Quantified Difference | The target compound is approximately 4 to 9.5-fold less potent than JQ1 and I-BET151, respectively, based on an approximate Ki conversion. |
| Conditions | Target compound: pKi from ChEMBL 20 via ZINC, assay details unspecified. Comparators: published biochemical BRD4 BD1 inhibition assays. |
Why This Matters
This weaker affinity makes the compound a potentially valuable 'minimal pharmacophore' probe for FBDD, whereas high-potency leads are preferred for target validation studies.
- [1] ZINC15 Database. ZINC96284462: 5-(6-((2-Chlorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole. pKi value for BRD4. View Source
- [2] Filippakopoulos, P., et al. Selective inhibition of BET bromodomains. Nature 468, 1067–1073 (2010). (For JQ1 Kd data); Seal, J., et al. Identification of a novel series of BET family bromodomain inhibitors: binding mode and profile of I-BET151 (GSK1210151A). Bioorg. Med. Chem. Lett. 22, 2968–2972 (2012). (For I-BET151 IC50 data). View Source
